6-(Chloromethyl)uracil
Overview
Description
6-(Chloromethyl)uracil on chlorination with sulfuryl chloride in acetic acid yields 5-chloro-6-(chloromethyl)uracil.
Scientific Research Applications
1. Structural and Spectroscopic Analysis
Öztürk (2019) conducted a detailed study on the structural, spectroscopic, and electronic features of 6-(Chloromethyl)uracil (6CMU) using various techniques like X-ray diffraction, NMR, UV-Vis, and vibrational spectroscopies. This research provided insights into the intermolecular interactions, molecular geometry, vibrational wavenumbers, and electronic transitions of 6CMU (Öztürk, 2019).
2. Synthesis and Bioactivity Studies
Research by El-Essawy et al. (2003) involved synthesizing 6-(2-Phenylethyl) and 6-cyclohexyl 5-cyanouracils, which were then reacted with chloromethyl ethyl ether. This led to the creation of new uracil analogues, contributing to the understanding of uracil-based compounds in biochemical contexts (El-Essawy et al., 2003).
3. Investigation of Tautomeric Forms
Shukla and Leszczynski (2002) conducted a quantum chemical investigation to study the molecular geometry and electronic spectra of uracil tautomers and their anions. This research contributed to the understanding of phototautomerism in uracil, which is closely related to this compound (Shukla & Leszczynski, 2002).
4. Synthesis of Graft Polymers
Brahme and Smith (1984) synthesized poly-6-(acryloyloxymethyl)uracil and further explored the reaction of 6-chloromethyluracil with polyacrylic acids. This study contributed to the development of polymers with pendant uraciles, expanding the understanding of uracil's applications in polymer science (Brahme & Smith, 1984).
5. Molecular Structure Analysis
Yang and Rodgers (2004) explored the influence of halogenation on the properties of uracil and its interactions with alkali metal ions. Their work is significant for understanding the modified properties of halogenated uracil compounds, such as this compound (Yang & Rodgers, 2004).
Safety and Hazards
6-(Chloromethyl)uracil is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of soap and water .
Mechanism of Action
Target of Action
The primary target of 6-(Chloromethyl)uracil is thymidine phosphorylase (TP) . TP is an enzyme that plays a crucial role in the pyrimidine salvage pathway, which is essential for DNA synthesis and repair .
Mode of Action
This compound interacts with its target, TP, by inhibiting its activity . This inhibition prevents the degradation of certain fluorinated pyrimidine 2’-deoxyribonucleosides, enhancing their in vivo antitumor activity .
Biochemical Pathways
The inhibition of TP by this compound affects the pyrimidine salvage pathway . This pathway is responsible for the recycling of pyrimidines, which are key components of nucleic acids. Disruption of this pathway can lead to a decrease in DNA synthesis and repair, potentially leading to cell death .
Result of Action
The inhibition of TP by this compound can lead to an increase in the concentration of certain fluorinated pyrimidine 2’-deoxyribonucleosides . These molecules have potent antitumor activity, suggesting that this compound could potentially enhance the effectiveness of certain anticancer treatments .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other molecules can impact the compound’s interaction with its target
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 6-(Chloromethyl)uracil are not fully understood. It is known to interact with various biomolecules in the cell. For instance, it is used in the synthesis of chlorophenyl hydroxypiperidine analogs, which have anti-amylatic activity . This suggests that this compound may interact with enzymes and proteins involved in amylase activity.
Cellular Effects
Given its role in the synthesis of compounds with anti-amylatic activity , it may influence cellular processes related to carbohydrate metabolism
Molecular Mechanism
It is known to participate in the synthesis of other compounds, suggesting it may interact with various biomolecules at the molecular level
Metabolic Pathways
Given its role in the synthesis of other compounds , it may be involved in various metabolic pathways
Properties
IUPAC Name |
6-(chloromethyl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,2H2,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFXBAPEXBTNEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066387 | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18592-13-7 | |
Record name | 6-(Chloromethyl)-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18592-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Chloromethyl)uracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018592137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(chloromethyl)uracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.559 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 6-(Chloromethyl)uracil?
A1: this compound is an organic compound with the molecular formula C5H5ClN2O2 and a molecular weight of 160.56 g/mol []. Spectroscopic data, including information on its crystal structure, is available [].
Q2: How can this compound be utilized in material science?
A2: this compound serves as a building block for synthesizing functional polymers. For instance, it can modify poly(6-acetoxyl-ε-caprolactone) (PCCL) to create a pH and temperature-responsive polymer, PCCL-graft-(6-methyluracil) (PCCL-g-MU) []. This modified polymer demonstrates potential as a carrier for controlled drug delivery, specifically for the anticancer drug 5-fluorouracil (5-FU) [].
Q3: Are there any known reactions of this compound with other chemical entities?
A3: Yes, this compound can be synthesized from the reaction of a sulfoxonium ylide intermediate (derived from 6-chloro-1,3-dimethyluracil reacting with dimethylsulfoxonium methylide) with hydrochloric acid, followed by heating in acetonitrile [].
Q4: What research exists on alternatives or substitutes for this compound?
A4: While the provided research doesn't directly compare this compound with alternatives, it highlights that the structural similarity between 6-methyluracil (a derivative of this compound) and 5-fluorouracil enables the PCCL-g-MU nanoparticles to effectively encapsulate 5-FU []. This suggests that exploring other uracil derivatives with structural similarities to target drugs could be a promising avenue for developing new drug delivery systems.
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